molecular formula C19H18ClNO3S B6663270 4-[(2-Chloro-5-phenylbenzoyl)amino]thiane-4-carboxylic acid

4-[(2-Chloro-5-phenylbenzoyl)amino]thiane-4-carboxylic acid

Cat. No.: B6663270
M. Wt: 375.9 g/mol
InChI Key: XDVSQVYAFZPSDJ-UHFFFAOYSA-N
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Description

4-[(2-Chloro-5-phenylbenzoyl)amino]thiane-4-carboxylic acid is a complex organic compound that features a thiane ring substituted with a carboxylic acid group and an amide linkage to a chlorophenylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chloro-5-phenylbenzoyl)amino]thiane-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiane ring, followed by the introduction of the carboxylic acid group. The chlorophenylbenzoyl group is then attached via an amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chloro-5-phenylbenzoyl)amino]thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenylbenzoyl group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloro-5-phenylbenzoyl)amino]thiane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-5-phenylbenzoyl)amino]thiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    4-[(2-Chloro-5-phenylbenzoyl)amino]thiane-4-carboxylic acid derivatives: Compounds with similar structures but different substituents.

    2-Aminothiazole-based compounds: These compounds share the thiazole ring and exhibit similar biological activities.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2-chloro-5-phenylbenzoyl)amino]thiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c20-16-7-6-14(13-4-2-1-3-5-13)12-15(16)17(22)21-19(18(23)24)8-10-25-11-9-19/h1-7,12H,8-11H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVSQVYAFZPSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)NC(=O)C2=C(C=CC(=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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